molecular formula C6H16ClNO3S B1531431 2-(2-Ethanesulfonylethoxy)-ethylamine hydrochloride CAS No. 1248082-35-0

2-(2-Ethanesulfonylethoxy)-ethylamine hydrochloride

Cat. No. B1531431
CAS RN: 1248082-35-0
M. Wt: 217.72 g/mol
InChI Key: DBCMFFRRSNJGEZ-UHFFFAOYSA-N
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Description

“2-(2-Ethanesulfonylethoxy)-ethylamine hydrochloride” is a chemical compound with the molecular formula C5H14ClNO3S and a molecular weight of 203.69 . It appears as a powder .


Molecular Structure Analysis

The molecular structure of “2-(2-Ethanesulfonylethoxy)-ethylamine hydrochloride” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The InChI code for this compound is InChI=1S/C5H13NO3S.ClH/c1-10(7,8)5-4-9-3-2-6;/h2-6H2,1H3;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Ethanesulfonylethoxy)-ethylamine hydrochloride” include its appearance as a powder . The storage temperature and boiling point are not specified .

Scientific Research Applications

Chemical Synthesis and Derivatives

2-(2-Ethanesulfonylethoxy)-ethylamine hydrochloride serves as a key intermediate in chemical synthesis, facilitating the production of various compounds. For instance, it is involved in the synthesis of chalcones possessing N-substituted ethanamine, which have demonstrated antiamoebic activity against strains such as Entamoeba histolytica. This highlights its utility in developing potential therapeutic agents against parasitic infections (Zaidi et al., 2015).

Analytical Chemistry

In analytical chemistry, derivatives of 2-(2-Ethanesulfonylethoxy)-ethylamine hydrochloride, such as ethyl imidate hydrochlorides, are synthesized for further reactions, like the formation of ethoxycarbonylhydrazones. These reactions showcase the compound's versatility in creating a range of chemical structures for analytical and research purposes, illustrating its significance in the development of novel analytical methodologies (Bekircan & Bektaş, 2008).

Biocidal Applications

2-(Decylthio)ethanamine hydrochloride, a compound related to 2-(2-Ethanesulfonylethoxy)-ethylamine hydrochloride, demonstrates multifunctional biocidal properties. It exhibits broad-spectrum activity against bacteria, fungi, and algae, alongside biofilm and corrosion inhibition capabilities in recirculating cooling water systems. This underscores the potential of such compounds in industrial and environmental applications, contributing to the maintenance of microbial control and material integrity in various settings (Walter & Cooke, 1997).

Environmental Science

Compounds structurally related to 2-(2-Ethanesulfonylethoxy)-ethylamine hydrochloride are explored for their adsorptive interactions with carbon nanotubes. Studies on the adsorption of hydroxyl- and amino-substituted aromatics to carbon nanotubes elucidate the significance of functional groups and surface properties in enhancing adsorptive affinities. This research contributes to our understanding of environmental contaminant removal technologies, highlighting the potential for selective adsorption and purification processes (Chen, Duan, Wang, & Zhu, 2008).

properties

IUPAC Name

2-(2-ethylsulfonylethoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO3S.ClH/c1-2-11(8,9)6-5-10-4-3-7;/h2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCMFFRRSNJGEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCOCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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